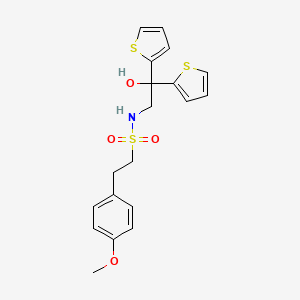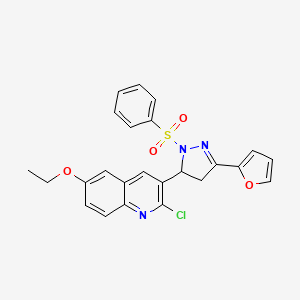![molecular formula C19H21NO6S B2973063 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327176-86-2](/img/structure/B2973063.png)
methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylate family and is used in various applications, including as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Photochromic Polymers
Methylacrylate monomers containing azobenzene groups have been synthesized for the development of homopolymers and copolymers displaying photochromic properties. These polymers exhibit trans–cis isomerization of side chain azobenzene fragments under illumination, which is reversible and can change the material's optical properties. Such polymers have potential applications in optical data storage and photoresponsive materials (Ortyl, Janik, & Kucharski, 2002).
Hydrophobic Sulfobetaine Copolymers
Research has been conducted on the synthesis of hydrophobically modified sulfobetaine copolymers through postpolymerization modification, introducing zwitterionic amines into polymer backbones. These copolymers demonstrate promising applications due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior, useful in biomedical and environmental applications (Woodfield et al., 2014).
Polymerization Studies
Investigations into the polymerization processes, such as the single-electron transfer-living radical polymerization (SET-LRP) of methyl acrylate, have been conducted to understand the kinetics and functionality of resulting polymers. These studies help in developing polymers with precise molecular weights and functionalities for advanced materials (Nguyen, Levere, & Percec, 2012).
Metal Ion Binding Properties
The synthesis of water-soluble polymers with specific functional groups, such as tertiary amino, amide, and sulfonic acid groups, has been explored for their metal binding properties. These polymers act as polychelatogens and could be used in water purification and the removal of heavy metals from aqueous solutions (Rivas, Maureira, & Geckeler, 2006).
Antioxidant Properties
The synthesis and investigation of certain methyl acrylate derivatives have been directed towards evaluating their antioxidant properties. These compounds show potential in inhibiting oxidative stress, which is a critical factor in the development of chronic diseases and aging processes (Li, Wang, Chen, & Liu, 2014).
Propiedades
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-13-5-8-15(9-6-13)27(22,23)18(19(21)26-4)12-20-14-7-10-16(24-2)17(11-14)25-3/h5-12,20H,1-4H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYCBAAIXCTDGD-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol](/img/structure/B2972982.png)
![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)


![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)

![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)

![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)
